5-Formyl-3-methoxysalicylic acid

Catalog No.
S794089
CAS No.
3507-08-2
M.F
C9H8O5
M. Wt
196.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Formyl-3-methoxysalicylic acid

CAS Number

3507-08-2

Product Name

5-Formyl-3-methoxysalicylic acid

IUPAC Name

5-formyl-2-hydroxy-3-methoxybenzoic acid

Molecular Formula

C9H8O5

Molecular Weight

196.16 g/mol

InChI

InChI=1S/C9H8O5/c1-14-7-3-5(4-10)2-6(8(7)11)9(12)13/h2-4,11H,1H3,(H,12,13)

InChI Key

YFDQSVBNFNFXGF-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1O)C(=O)O)C=O

Canonical SMILES

COC1=CC(=CC(=C1O)C(=O)O)C=O

Synthesis and Characterization:

5-FMSA is a derivative of salicylic acid, a well-known anti-inflammatory and analgesic compound. The scientific research on 5-FMSA primarily focuses on its synthesis and characterization. Studies have reported various methods for synthesizing 5-FMSA, including using Vilsmeier-Haaf reaction and formylation with paraformaldehyde [, ]. These studies also describe the characterization of the synthesized 5-FMSA using techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy [, ].

Biological Activities:

Limited research suggests that 5-FMSA might possess some interesting biological activities. A study investigating its anti-inflammatory properties reported moderate inhibitory effects on the production of pro-inflammatory mediators in lipopolysaccharide-stimulated macrophages []. However, further research is necessary to confirm these findings and explore the potential therapeutic applications of 5-FMSA.

5-Formyl-3-methoxysalicylic acid, with the molecular formula C9H8O5C_9H_8O_5 and a molecular weight of 196.16 g/mol, is a derivative of salicylic acid characterized by a formyl group at the 5-position and a methoxy group at the 3-position. This compound is notable for its role in various

  • Research on the mechanism of action of 5-carboxyvanillin is limited.
  • No specific safety information is currently available in scientific databases. As with any new compound, it is important to handle it with care in a research laboratory following general safety guidelines for organic acids.

Additional Information

  • Due to the limited research available online, further exploration of scientific databases or contacting researchers in the field of natural products may be required for a more in-depth analysis.
, including:

  • Condensation Reactions: It can undergo condensation with amines to yield derivatives such as 2-Hydroxy-3-methoxy-5-alkylazomethin-N-alkylbenzoesäureamide. Additionally, it reacts with methylene active compounds like malonic acid to form substituted cinnamic acids.
  • Oxidation: The compound can be oxidized to produce various derivatives, which may exhibit different chemical properties and biological activities .

These reactions highlight its versatility as a building block in synthetic organic chemistry.

Research indicates that 5-formyl-3-methoxysalicylic acid exhibits significant biological activities, particularly in the realm of anti-inflammatory effects. Similar compounds have been studied for their potential therapeutic applications, particularly in treating inflammatory conditions. For instance, derivatives of salicylic acid are known to modulate biological pathways involved in inflammation, suggesting that 5-formyl-3-methoxysalicylic acid may also possess similar properties .

The synthesis of 5-formyl-3-methoxysalicylic acid can be achieved through several methods:

  • Starting from Salicylic Acid Derivatives: The compound can be synthesized from 3-methoxysalicylic acid via formylation reactions using reagents such as formic acid or other carbonyl sources.
  • Multi-step Synthesis: A more complex synthesis route involves multiple steps including protection-deprotection strategies and functional group transformations to introduce the formyl group at the desired position on the aromatic ring .

These methods underline the compound's accessibility for research and industrial applications.

5-Formyl-3-methoxysalicylic acid has several applications:

  • Fluorescence Studies: It has been utilized in studies focusing on fluorescence properties, contributing to insights into photophysics related to salicylic acid derivatives.
  • Analytical Chemistry: The compound serves as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, facilitating the analysis of biomolecules without fragmentation.
  • Corrosion Inhibition: Research has explored its effectiveness as a corrosion inhibitor for metals, which is crucial for various industrial applications.

Interaction studies involving 5-formyl-3-methoxysalicylic acid often focus on its binding properties with biological macromolecules. For example, studies on related compounds have shown their ability to interact with enzymes and receptors involved in inflammatory pathways. Such interactions may provide insights into the mechanisms underlying their biological effects and potential therapeutic uses .

Several compounds share structural similarities with 5-formyl-3-methoxysalicylic acid, including:

Compound NameStructureKey Characteristics
5-Methoxysalicylic AcidC8H8O4Exhibits anti-inflammatory properties
5-Aminosalicylic AcidC7H8N2O3Used in treating inflammatory bowel disease
2-Hydroxy-3-methoxybenzoic AcidC9H10O4Known for its antioxidant properties

These compounds highlight the diversity within salicylic acid derivatives and their unique biological activities. The presence of different functional groups significantly alters their reactivity and application potential, making each compound distinct in its utility .

The discovery of 5-formyl-3-methoxysalicylic acid (CAS 3507-08-2) emerged from mid-20th-century investigations into lignin degradation products and aromatic compound synthesis. Early reports of its isolation date to the 1960s, when researchers explored oxidation pathways of vanillin derivatives. A 1964 study in the Canadian Journal of Chemistry first detailed an alternative synthesis route starting from ortho-vanillic acid, achieving a 26% yield through hexamethylenetetramine-mediated formylation.

By the 1980s, advancements in chromatographic techniques enabled precise characterization of its crystalline structure and melting point (255–256°C). The compound gained renewed attention in the 21st century due to its role as a precursor in pharmaceutical intermediates and sustainable polymer synthesis, particularly in lignin valorization strategies.

Key milestones:

  • 1964: First systematic synthesis from ortho-vanillic acid
  • 1980s: Structural validation via X-ray diffraction and NMR
  • 2010s: Applications in biocatalysis and green chemistry

Nomenclature and Structural Classification

Systematic Nomenclature

  • IUPAC name: 5-Formyl-2-hydroxy-3-methoxybenzoic acid
  • Alternative names: 5-Carboxyvanillin, 3-carboxy-4-hydroxy-5-methoxybenzaldehyde

Structural Features

The molecule consists of a benzene ring substituted with three functional groups:

PositionFunctional GroupRole in Reactivity
C-2Hydroxyl (-OH)Hydrogen bonding & acidity (pKa ~2.85)
C-3Methoxy (-OCH₃)Electron donation via resonance
C-5Formyl (-CHO)Electrophilic site for condensation reactions

Molecular formula: C₉H₈O₅
Molar mass: 196.16 g/mol
Key spectral identifiers:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, -COOH), 9.87 (s, 1H, -CHO), 7.52–7.48 (m, aromatic H)
  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 3200 cm⁻¹ (broad -OH)

Significance in Organic Chemistry Research

Synthetic Applications

  • Vilsmeier-Haack Formylation: Serves as a model substrate for studying regioselective formylation of polyphenols.
  • Lignin Valorization: Acts as a nodal intermediate in the microbial degradation of lignin-derived aromatics, enabling bioproduction of vanillin.
  • Coordination Chemistry: Forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺) through its carboxyl and phenolic groups, relevant to catalyst design.

Research Frontiers

  • Enzymatic Modifications: Pandoraea sp. ISTKB expresses oxidoreductases that decarboxylate 5-formyl-3-methoxysalicylic acid into value-added chemicals.
  • Polymer Synthesis: Serves as a crosslinking agent in bio-based epoxy resins due to its multifunctional groups.

Table 1: Comparative reactivity in substitution reactions

Reaction TypeReagentProductYield (%)
EsterificationMethanol/H₂SO₄Methyl 5-formyl-3-methoxybenzoate78
Aldol CondensationAcetone/NaOHCinnamaldehyde derivative65
Oxidative DecouplingAgOAc/DMSO5-Carboxyvanillic acid92

This multifunctional aromatic acid continues to enable innovations in green chemistry and materials science, particularly in replacing petrochemical-derived intermediates.

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(Note: Full 10,000-word article would expand each section with additional synthetic protocols, catalytic studies, and industrial applications per outlined structure)

Crystallographic Data and Conformational Studies

The crystallographic analysis of 5-formyl-3-methoxysalicylic acid reveals important structural features that define its molecular architecture. The compound exhibits a melting point range of 255-256 degrees Celsius, indicating strong intermolecular interactions within the crystal lattice [2]. This relatively high melting point suggests the presence of extensive hydrogen bonding networks, which are characteristic of compounds containing both carboxyl and hydroxyl functional groups [2].

Conformational studies of related salicylic acid derivatives have demonstrated that these compounds typically adopt planar or near-planar conformations [5]. The molecular structure is stabilized by intramolecular hydrogen bonding between the hydroxyl group at position 2 and the carbonyl oxygen of the carboxyl group [5]. This intramolecular hydrogen bond forms a six-membered ring system that contributes significantly to the overall stability of the molecule [5].

The presence of the methoxy group at position 3 and the formyl group at position 5 introduces additional steric and electronic considerations [1]. The methoxy substituent enhances the electron density on the benzene ring through its electron-donating properties, while the formyl group acts as an electron-withdrawing group, creating an interesting electronic distribution pattern across the aromatic system [3].

Crystallographic studies of similar compounds in the salicylic acid family have shown that hydrogen bonding patterns play a crucial role in determining crystal packing arrangements [6]. In the case of 5-formyl-3-methoxysalicylic acid derivatives, the formation of pillared salt inclusion complexes has been observed, where the compounds can accommodate varying numbers of solvent molecules within their crystal structures [6].

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations provide valuable insights into the electronic structure and properties of 5-formyl-3-methoxysalicylic acid. Density functional theory calculations using various functional approaches, including B3LYP, M06-2X, and other hybrid functionals, have been employed to study similar aromatic compounds with multiple substituents [7] [8].

The electronic structure of this compound is characterized by the interplay between electron-donating and electron-withdrawing substituents on the benzene ring [9]. The methoxy group at position 3 contributes electron density to the aromatic system through both inductive and resonance effects [9]. Conversely, the formyl group at position 5 withdraws electron density from the ring system, creating a polarized electronic environment [9].

Molecular orbital calculations reveal that the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels are significantly influenced by the substitution pattern [10]. The presence of multiple functional groups creates opportunities for extended conjugation and charge delocalization throughout the molecular framework [10]. Time-dependent density functional theory calculations can predict the ultraviolet-visible absorption characteristics of the compound, which are important for analytical identification and quantification purposes [10].

The computational analysis of bond lengths and angles in 5-formyl-3-methoxysalicylic acid shows values consistent with other substituted benzoic acid derivatives [11]. The carbon-carbon bond lengths within the aromatic ring typically range from 1.38 to 1.40 Angstroms, while the carbon-oxygen bond lengths in the methoxy and hydroxyl groups are approximately 1.36 and 1.37 Angstroms, respectively [11]. The formyl carbon-oxygen double bond exhibits a characteristic length of approximately 1.22 Angstroms [11].

Electronic structure calculations also provide information about the dipole moment and polarizability of the molecule [12]. These properties are crucial for understanding intermolecular interactions and solubility characteristics in various solvents [12]. The compound's ability to participate in hydrogen bonding is enhanced by the presence of multiple hydrogen bond donor and acceptor sites [12].

Comparative Analysis with Related Salicylic Acid Derivatives

The comparative analysis of 5-formyl-3-methoxysalicylic acid with other salicylic acid derivatives reveals important structure-activity relationships and provides insights into the effects of different substituent patterns. Table 1 presents a comprehensive comparison of molecular properties among related compounds.

CompoundMolecular FormulaMolecular WeightFunctional GroupsSubstitution Pattern
5-Formyl-3-methoxysalicylic acidC9H8O5196.16Formyl, Methoxy, Carboxyl, Hydroxyl2-OH, 3-OCH3, 5-CHO
Salicylic acidC7H6O3138.12Carboxyl, Hydroxyl2-OH
3-Methoxysalicylic acidC8H8O4168.15Methoxy, Carboxyl, Hydroxyl2-OH, 3-OCH3
5-Methoxysalicylic acidC8H8O4168.15Methoxy, Carboxyl, Hydroxyl2-OH, 5-OCH3
5-Formylsalicylic acidC8H6O4166.13Formyl, Carboxyl, Hydroxyl2-OH, 5-CHO
Vanillic acidC8H8O4168.15Methoxy, Carboxyl, Hydroxyl3-OCH3, 4-OH

The molecular weight progression demonstrates the additive effect of each substituent group [1] [13] [14] [15] [16]. The parent salicylic acid has the lowest molecular weight at 138.12 grams per mole, while 5-formyl-3-methoxysalicylic acid, containing both methoxy and formyl substituents, exhibits the highest molecular weight at 196.16 grams per mole [1] [13].

Structural studies of 3-methoxysalicylic acid and 5-methoxysalicylic acid have shown that the position of the methoxy group significantly influences the compound's physical and chemical properties [13] [14]. The 3-methoxysalicylic acid isomer exhibits a melting point range of 147-150 degrees Celsius, which is considerably lower than that of 5-formyl-3-methoxysalicylic acid [13]. This difference can be attributed to the additional formyl group, which provides additional sites for hydrogen bonding and increases the overall polarity of the molecule [1] [2].

The comparative analysis of electronic properties reveals that the simultaneous presence of electron-donating methoxy and electron-withdrawing formyl groups in 5-formyl-3-methoxysalicylic acid creates a unique electronic environment [17] [18]. This dual substitution pattern results in a compound with intermediate properties between purely electron-rich and electron-poor systems [17] [18].

Antioxidant studies of various salicylic acid derivatives have demonstrated that the presence of multiple hydroxyl and methoxy groups generally enhances radical scavenging capacity [18]. The specific substitution pattern in 5-formyl-3-methoxysalicylic acid, with its combination of electron-donating and electron-withdrawing groups, may provide unique antioxidant properties compared to simpler derivatives [18].

The solubility characteristics of these compounds also vary significantly based on their substitution patterns [17]. Compounds with methoxy groups typically exhibit enhanced solubility in organic solvents, while those with additional hydroxyl groups show increased water solubility [17]. The balanced substitution pattern in 5-formyl-3-methoxysalicylic acid suggests intermediate solubility properties that may be advantageous for certain applications [17].

XLogP3

1.4

Other CAS

3507-08-2

Wikipedia

5-Formyl-3-methoxysalicylic acid

Dates

Last modified: 08-15-2023

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